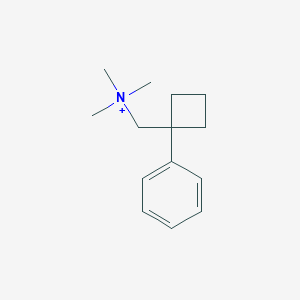
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is a quaternary ammonium compound known for its unique structural properties and potential applications in various fields This compound features a cyclobutyl ring attached to a phenyl group, with a trimethylammonium substituent on the methanaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 1-phenylcyclobutanemethanamine with methyl iodide under basic conditions to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or hydroxides replace the trimethylammonium group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or halide salts in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amine groups.
Substitution: Products with different nucleophiles replacing the trimethylammonium group.
Scientific Research Applications
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes and proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium exerts its effects is primarily through its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound can bind to specific protein targets, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-1-phenylmethanaminium bromide: Similar structure but with a different alkyl group.
N,N,N-Trimethyl-1-cyclohexylmethanaminium: Similar quaternary ammonium structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other quaternary ammonium compounds. This uniqueness can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.
Properties
CAS No. |
359715-59-6 |
|---|---|
Molecular Formula |
C14H22N+ |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
trimethyl-[(1-phenylcyclobutyl)methyl]azanium |
InChI |
InChI=1S/C14H22N/c1-15(2,3)12-14(10-7-11-14)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3/q+1 |
InChI Key |
BMCWIJULBPMLPS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
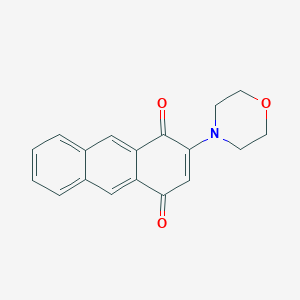
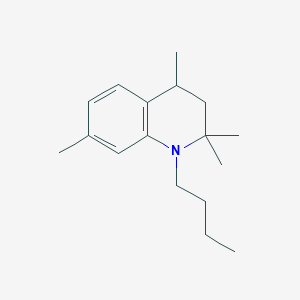
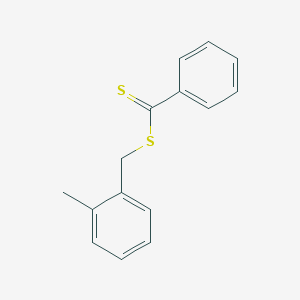
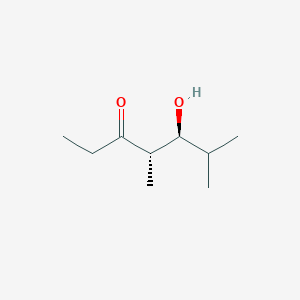
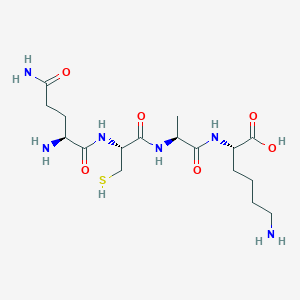
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)
